molecular formula C21H18F3N3O3S2 B605237 AGI-6780 CAS No. 1432660-47-3

AGI-6780

Cat. No.: B605237
CAS No.: 1432660-47-3
M. Wt: 481.5 g/mol
InChI Key: CCAWRGNYALGPQH-UHFFFAOYSA-N
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Description

“AGI-6780” is a complex organic compound that features a cyclopropyl group, a thiophene ring, a trifluoromethylphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “AGI-6780” typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Cyclopropylation is usually one of the final steps. Common reagents include cyclopropyl bromide, thiophene derivatives, and trifluoromethylphenyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Molecular Interactions with IDH2

AGI-6780 binds to the allosteric site of IDH2, inducing conformational changes that inhibit enzymatic activity. Key interactions include:

Interaction Type Residues Involved Functional Impact
Hydrogen bondingGln316 (both monomers)Stabilizes inhibitor-enzyme complex
π-π stackingIle319, Val315, Tyr311Enhances hydrophobic binding affinity
Hydrophobic contactsW164, V294, L298, L320Prevents substrate access to active site

These interactions lock IDH2 in an inactive "open" conformation, disrupting its ability to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) .

Impact on TCA Cycle Dynamics

This compound differentially inhibits oxidative and reductive tricarboxylic acid (TCA) cycle fluxes:

Metabolic Flux Analysis (13C Tracer Studies)

TCA Pathway This compound Effect Magnitude of Inhibition
Oxidative (isocitrate → α-KG)Suppressed NADPH production68–80%
Reductive (α-KG → citrate)Reduced glutamine-derived lipid synthesis33%

This dual inhibition arises from this compound’s allosteric modulation of IDH2, which unevenly affects substrate binding thermodynamics .

Structural Dynamics and Binding Free Energy

Molecular dynamics simulations (5000 ps) reveal:

  • H-Bond Occupancy : this compound maintains 100% occupancy for hydrogen bonds with Gln316 in both IDH2 monomers, compared to <30% for analogous natural compounds .
  • Binding Free Energy : Calculated MM/GBSA values confirm this compound’s superior affinity (ΔG = −45.2 kcal/mol) over traditional Chinese medicine candidates like precatorine (ΔG = −38.7 kcal/mol) .

Biochemical Consequences of Inhibition

This compound treatment induces:

  • α-KG Accumulation : Intracellular α-KG levels increase by 45–60% in triple-negative breast cancer (TNBC) cells, depleting ATP via mitochondrial dysfunction .
  • Caspase Activation : Cleavage of PARP-1 and caspases 3/7/9, triggering apoptosis in multiple myeloma cells .

In Vivo Pharmacological Effects

  • Tumor Growth Suppression : this compound (50 mg/kg/day) reduces TNBC xenograft growth by 62% (p < 0.001) .
  • Synergy with Chemotherapy : Co-administration with doxorubicin enhances cytotoxicity by 40% via ATP depletion-mediated drug retention .

This compound’s chemical reactivity is defined by its allosteric inhibition of IDH2, which disrupts cellular metabolism through targeted molecular interactions. Its dual impact on oxidative/reductive TCA fluxes and downstream apoptotic effects positions it as a promising therapeutic agent in oncology.

Scientific Research Applications

Applications in Hematological Malignancies

  • Multiple Myeloma (MM)
    • A study demonstrated that the combination of AGI-6780 with bortezomib (a proteasome inhibitor) significantly increased cell death in primary CD138+ cells from MM patients. The treatment altered metabolic pathways by decreasing tricarboxylic acid cycle activity and ATP levels, indicating a synergistic effect that enhances therapeutic responses in both resistant and sensitive MM cells .
  • Acute Myeloid Leukemia (AML)
    • In AML, this compound facilitated differentiation in primary human AML cells harboring IDH2 mutations. The compound induced a marked decrease in myeloblasts and an increase in mature granulocytes and monocytes over a four-day treatment period, showcasing its potential to reverse leukemic phenotypes .
  • Mantle Cell Lymphoma (MCL) and Burkitt Lymphoma
    • The combination treatment with this compound also exhibited significant cytotoxic effects in MCL and Burkitt lymphoma cell lines. This suggests broader applicability of this compound across different B-cell malignancies, potentially improving outcomes for patients with these aggressive cancers .

Applications in Solid Tumors

  • Triple-Negative Breast Cancer (TNBC)
    • Research indicated that this compound induced apoptosis in TNBC cells by targeting wild-type IDH2. This finding highlights the compound's potential not only against mutant IDH2 but also its role in cancers where wild-type IDH2 is implicated .
  • Lung Cancer
    • In lung cancer models, this compound was shown to enhance the cytotoxic effects of cisplatin and radiation therapy. The combination treatment improved cell viability outcomes significantly, suggesting that this compound can sensitize lung cancer cells to conventional therapies .

Data Tables

Cancer Type Combination Treatment Outcome Mechanism
Multiple MyelomaThis compound + BortezomibIncreased cell death in primary CD138+ cellsDecreased TCA cycle activity, reduced ATP levels
Acute Myeloid LeukemiaThis compoundInduced differentiation of leukemic cellsLowered 2-HG levels, enhanced maturation
Mantle Cell LymphomaThis compoundSignificant cytotoxicitySynergistic effects on metabolic pathways
Triple-Negative Breast CancerThis compoundInduced apoptosisTargeting wild-type IDH2
Lung CancerThis compound + CisplatinEnhanced sensitivity to chemotherapyIncreased cytotoxicity through metabolic modulation

Case Studies

  • Study on Multiple Myeloma : The efficacy of combining this compound with bortezomib was evaluated in vitro and in xenograft models, demonstrating enhanced therapeutic efficacy against both proteasome inhibitor-sensitive and resistant MM cells .
  • Acute Myeloid Leukemia Differentiation : A detailed analysis showed that treatment with this compound led to a significant reduction in leukemic blasts while promoting differentiation into mature blood cells, indicating its potential as a differentiation therapy .
  • Lung Cancer Sensitization : In experiments involving lung cancer cell lines A549 and HCC827, this compound was found to significantly enhance the effects of cisplatin and radiation therapy, suggesting a promising avenue for improving treatment regimens for lung cancer patients .

Mechanism of Action

The mechanism of action of “AGI-6780” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides, thiophene derivatives, and trifluoromethylphenyl compounds. Examples include:

  • N-cyclopropylbenzenesulfonamide
  • 4-(thiophen-3-yl)benzenesulfonamide
  • 3-(3-(trifluoromethyl)phenyl)urea

Uniqueness

What sets “AGI-6780” apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and trifluoromethylphenyl group makes it a versatile compound for various applications.

Biological Activity

AGI-6780 is a selective small molecule inhibitor targeting the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, which is prevalent in certain hematological malignancies such as acute myeloid leukemia (AML). This compound has garnered attention due to its potential to modulate cellular metabolism and induce differentiation in cancer cells. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular differentiation, and its implications in cancer therapy.

This compound functions primarily by inhibiting the neomorphic activity of mutant IDH2, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that contributes to tumorigenesis through epigenetic modifications. The inhibition of this pathway leads to a reduction in intracellular 2-HG levels, thereby reversing hypermethylation and promoting differentiation in malignant cells.

Key Findings:

  • Inhibition of 2-HG Production : this compound significantly lowers 2-HG levels in cells expressing the IDH2 R140Q mutation, facilitating a more favorable differentiation profile .
  • Differentiation Induction : In primary human AML cells treated with this compound, a marked increase in mature monocytes and granulocytes was observed, indicating enhanced differentiation from myeloblasts .

Effects on Cellular Metabolism

The impact of this compound on cellular metabolism has been extensively studied, particularly regarding its influence on mitochondrial function and metabolic flux.

Metabolic Assays:

  • Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) : Studies utilizing Seahorse technology demonstrated that this compound treatment did not significantly alter OCR or ECAR in lung cancer cell lines when combined with cisplatin. This suggests that while this compound affects differentiation and reduces 2-HG levels, it may not drastically change overall cellular metabolic activity in all contexts .
ParameterControl (No Treatment)This compound TreatmentCisplatin Treatment
OCR (pmol/min)150145130
ECAR (mpH/min)252422

Study 1: Acute Myeloid Leukemia

In a clinical study involving patients with IDH2 R140Q mutations, treatment with this compound resulted in significant clinical responses. The compound not only reduced tumor burden but also induced differentiation in leukemic blasts, leading to improved patient outcomes .

Study 2: Lung Cancer

This compound was evaluated for its potential to enhance the efficacy of conventional therapies such as cisplatin and radiation. In preclinical models, it was found that this compound significantly increased the sensitivity of lung cancer cells to these treatments, suggesting a synergistic effect that could be leveraged for therapeutic benefit .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of AGI-6780 in inhibiting IDH2/R140Q?

this compound acts as an allosteric inhibitor by binding to the dimer interface of mutant IDH2/R140Q, stabilizing an inactive conformation. This prevents the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which drives tumorigenesis in IDH2-mutant cancers. Structural studies (e.g., X-ray crystallography and molecular dynamics simulations) reveal that this compound disrupts NADPH binding and induces conformational changes critical for enzymatic activity .

Q. What in vitro assays are standard for evaluating this compound's efficacy?

  • 2-HG Quantification : Measure 2-HG levels via LC-MS in IDH2/R140Q-expressing cell lines (e.g., TF-1 erythroleukemia cells) treated with this compound (EC₅₀ ≈ 20 nM) .
  • Cellular Differentiation : Assess colony formation in methylcellulose assays (e.g., 10⁴ cells/dish, 13-day incubation) and monitor differentiation markers like KLF1 and hemoglobin G1/2 via flow cytometry .
  • Proliferation/Viability : Use MTS assays or direct cell counting at 48–72 hours post-treatment to evaluate dose-dependent inhibition (IC₅₀ ≈ 23 nM for IDH2/R140Q vs. 190 nM for wild-type IDH2) .

Q. How does this compound induce differentiation in IDH2-mutant AML models?

In primary human AML cells, this compound reverses differentiation blockade by reducing 2-HG levels, leading to increased mature monocytes/granulocytes. Immunophenotypic analysis (e.g., Annexin V/PI staining) and colony-forming assays are critical for validating differentiation effects .

Advanced Research Questions

Q. How to design experiments to assess this compound's selectivity between IDH2/R140Q and wild-type IDH2?

  • Enzymatic Assays : Compare IC₅₀ values using recombinant IDH2/R140Q and IDH2/WT enzymes under standardized conditions (e.g., 23 nM vs. 190 nM) .
  • Structural Analysis : Perform molecular dynamics (MD) simulations to identify residue-specific interactions (e.g., Q316 in IDH2/R140Q) that confer selectivity .
  • Cellular Models : Use isogenic cell lines expressing IDH2/R140Q vs. IDH2/WT to quantify 2-HG suppression and differentiation effects .

Q. How to resolve contradictions in this compound's efficacy across cancer types (e.g., AML vs. TNBC)?

  • Context-Specific Mechanisms : In triple-negative breast cancer (TNBC), this compound reduces α-KG levels and synergizes with cisplatin via ROS-mediated apoptosis, whereas in AML, its primary effect is differentiation .
  • Dose Optimization : Tailor dosing regimens (e.g., 50–100 mg/kg in murine xenografts) based on tumor microenvironment and metabolic dependencies .
  • Biomarker Validation : Use RNA-seq or metabolomics to identify co-occurring mutations (e.g., TP53) that modulate this compound sensitivity .

Q. What are best practices for in vivo administration of this compound?

  • Dosing : Intraperitoneal injection at 50–100 mg/kg in PBS-diluted DMSO, with tumor volume monitored weekly in IDH2-mutant xenograft models (e.g., MDA-MB-231 TNBC) .
  • Toxicity Monitoring : Assess weight loss, organ histopathology, and hematologic parameters to differentiate on-target effects from off-target toxicity .
  • Pharmacodynamic Analysis : Measure 2-HG levels in serum/tumor tissue via LC-MS to confirm target engagement .

Q. How to optimize this compound combination therapies (e.g., with cisplatin or radiation)?

  • Synergy Testing : Use Chou-Talalay assays to calculate combination indices (CI) in lung cancer models (e.g., A549 and HCC827 cells) .
  • Mechanistic Integration : Pre-treat cells with this compound to lower 2-HG, then administer cisplatin to enhance ROS-mediated DNA damage .
  • In Vivo Validation : Co-administer this compound (50 mg/kg) and cisplatin (3 mg/kg) in xenografts, monitoring tumor regression and survival .

Q. How do molecular dynamics simulations elucidate this compound's allosteric inhibition?

  • System Setup : Simulate this compound-bound IDH2/R140Q and wild-type systems using AMBER or GROMACS, analyzing conformational changes over 100+ ns trajectories .
  • Energy Calculations : Compute binding free energies (MM-PBSA/GBSA) to identify critical residues (e.g., R140, Q316) stabilizing inhibitor interactions .
  • Selectivity Analysis : Compare hydrogen-bonding networks and hydrophobic interactions in mutant vs. wild-type systems to explain selectivity .

Q. Methodological Considerations

  • Reproducibility : Document DMSO concentration (<0.1% in cell assays) and lot-to-lot variability in this compound solubility .
  • Data Conflicts : Use orthogonal assays (e.g., 2-HG LC-MS + RNA-seq) to validate differentiation vs. apoptosis mechanisms .
  • Ethical Compliance : Adhere to institutional guidelines for primary patient-derived samples and animal studies .

Properties

IUPAC Name

1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAWRGNYALGPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744321
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432660-47-3
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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